molecular formula C19H18N2O3 B5731284 N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea

N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea

Cat. No. B5731284
M. Wt: 322.4 g/mol
InChI Key: JHIKAULXYYNQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea (DINU) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DINU is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C24H20N2O3.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. Additionally, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to modulate the activity of various transcription factors and cytokines, which are involved in the regulation of gene expression and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has also been shown to protect neurons from oxidative stress and neuroinflammation. In vivo studies have shown that N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple molecule to synthesize and purify, making it accessible for researchers. Additionally, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation is that N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea. One direction is to further investigate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea and its potential targets in various cell types and tissues. Another direction is to explore the potential of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has potential applications in material science, and future research could explore the synthesis of novel materials using N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea as a building block.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea involves the condensation reaction between 2-naphthylamine and 2,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea as a white crystalline solid with a high purity.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been studied for its potential applications in various fields such as cancer research, neuroscience, and material science. In cancer research, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been studied for its potential as a neuroprotective agent against oxidative stress and neuroinflammation. In material science, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-naphthalen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-16-9-10-17(18(12-16)24-2)21-19(22)20-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIKAULXYYNQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-naphthalen-2-ylurea

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